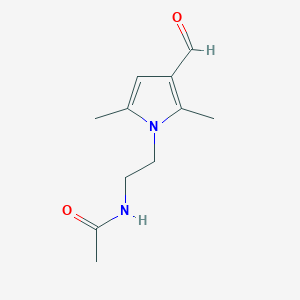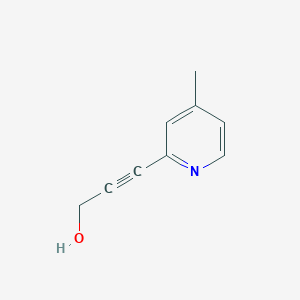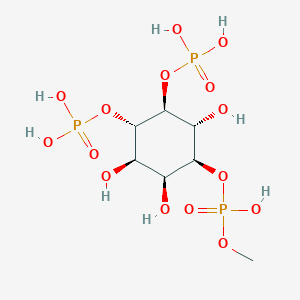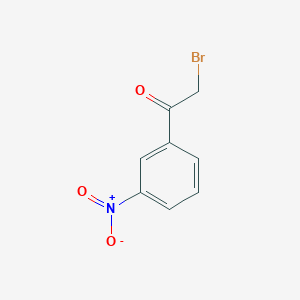
2-溴-3'-硝基苯乙酮
概述
描述
2-Bromo-3'-nitroacetophenone (2-BNAP) is a versatile and useful chemical compound that has a wide range of applications in the scientific research field. It is a highly reactive compound due to its nitro group, and can be used in the synthesis of numerous organic compounds, including drugs and pharmaceuticals.
科学研究应用
抗氧化和延长秀丽隐杆线虫的寿命: 发现 2-溴-4'-硝基苯乙酮具有抗氧化作用并延长了秀丽隐杆线虫的寿命。这种作用依赖于胰岛素途径 (Han, 2018)。
环氧合酶抑制剂: 2-溴-4'-硝基苯乙酮作为环氧合酶的活性位点定向抑制剂,其机制涉及组氨酸残基的烷基化 (Dubois et al., 1978)。
α, α'-二甲基芪的合成: 用于合成 α, α'-二甲基芪的各种几何异构体 (Nagai, 1961)。
蛋白质修饰: 2-溴-4'-硝基苯乙酮的衍生物α-溴-4-氨基-3-硝基苯乙酮用于特异性蛋白质修饰,特别是修饰猪胃蛋白酶的甲硫氨酸-290 残基 (Tarasova et al., 1980)。
乙烯基双硫醚的合成: 用于合成乙烯基双硫醚,其中在氢溴酸存在下与丙烷-1-硫醇反应生成所需产物 (Holler & Biellmann, 1996)。
生物医学应用的荧光探针: 用于合成吲哚并[3,2-c]喹啉,这是一类新型荧光团,在生物医学应用中具有作为荧光探针的潜力 (Park et al., 2015)。
多环芳香生物碱的合成: 4-溴-2-硝基苯乙酮是相关化合物,用于合成多环芳香生物碱,如 2-溴钩藤定酮 (Bracher, 1990)。
人肝醛脱氢酶的化学修饰: 溴苯乙酮是一种相关化合物,用于人肝醛脱氢酶的化学修饰和活性位点的鉴定 (Abriola et al., 1987)。
大鼠肝微粒体细胞色素 P-450 的修饰: 2-溴-4'-硝基苯乙酮用于研究大鼠肝微粒体细胞色素 P-450 的化学修饰和抑制 (Parkinson et al., 1986)。
安全和危害
2-Bromo-3’-nitroacetophenone is classified as a skin corrosive and may be corrosive to metals . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
作用机制
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that the compound can undergo debromination in various solvents . This suggests that it might interact with its targets through a similar mechanism, possibly altering their function or activity.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, often by interacting with key enzymes or proteins .
Pharmacokinetics
The compound’s molecular weight (24404 g/mol) and its solubility in various solvents suggest that it might be well-absorbed and distributed in the body .
Result of Action
It’s known that similar compounds can have a variety of effects at the molecular and cellular level, often by altering the function or activity of target proteins or enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3’-nitroacetophenone. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
生化分析
. .
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
It’s plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 2-Bromo-3’-nitroacetophenone in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The compound could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
2-bromo-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHPNIQBPGUSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176815 | |
| Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2227-64-7 | |
| Record name | 3-Nitrophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3'-nitroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 2-Bromo-1-(3-nitrophenyl)ethanone and what role do intermolecular interactions play in it?
A: 2-Bromo-1-(3-nitrophenyl)ethanone crystallizes with two molecules (A and B) in its asymmetric unit. [] The nitro and ethanone groups are nearly coplanar with the benzene ring, while the bromine atom shows slight twisting. [] The crystal structure is stabilized by a network of weak C—H⋯O hydrogen bonds, π–π ring stacking interactions, and short Br⋯O and O⋯Br intermolecular interactions. [] These interactions contribute to a three-dimensional network structure along the 110 plane. []
Q2: Can you describe the synthesis of an organophosphorus ylide derived from 2-Bromo-1-(3-nitrophenyl)ethanone and its structural features?
A: The organophosphorus ylide, (triphenylphosphoranylidene)(3-nitrophenyl)ethanone (Ph3P=C(H)C(O)PhNO2), can be synthesized by reacting 2-Bromo-1-(3-nitrophenyl)ethanone with triphenylphosphine in acetone, followed by treatment with sodium hydroxide. [] X-ray crystallography reveals a near-tetrahedral geometry around the phosphorus atom, with the oxygen atom in a synperiplanar orientation to it. [] The nitrophenyl ring is twisted relative to the carbonyl group plane by 36.6(1)°. []
Q3: Is there a method for the debromination of 2-Bromo-1-(3-nitrophenyl)ethanone under mild conditions?
A: Yes, 2-Bromo-1-(3-nitrophenyl)ethanone can be efficiently debrominated using a catalytic amount of sodium iodide (NaI) in the presence of sodium sulfite (Na2SO3) as a reducing agent in acetic acid. [] This method avoids the need for excess reagents, strong acidic conditions, or anhydrous environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

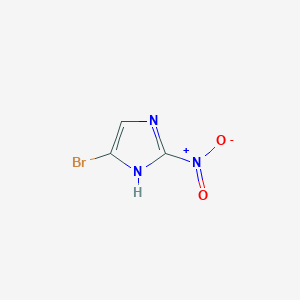




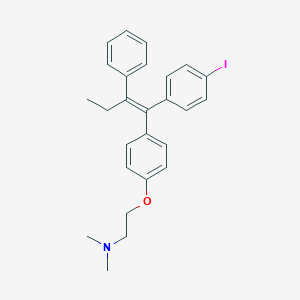
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
